molecular formula C8H16N2O2 B1412297 (S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine CAS No. 1352343-55-5

(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

Cat. No.: B1412297
CAS No.: 1352343-55-5
M. Wt: 172.22 g/mol
InChI Key: GTAHWJFPMQSLMO-ZETCQYMHSA-N
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Description

(S)-1,4-Dioxa-8-azaspiro[45]decane-7-methanamine is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds under mild conditions and results in the formation of the spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of commercially available reagents and optimized reaction conditions are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: (S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: (S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen atoms within its ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(7S)-1,4-dioxa-8-azaspiro[4.5]decan-7-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-6-7-5-8(1-2-10-7)11-3-4-12-8/h7,10H,1-6,9H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAHWJFPMQSLMO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC12OCCO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CC12OCCO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of the above 2-(1,4-dioxa-8-aza-spiro[4.5]dec-7-ylmethyl)-isoindole-1,3-dione (3.85 mmol) in absolute ethanol (25 ml) was added hydrazine (0.36 ml, 11.55 mmol). The reaction was stirred at 80° C. (oil bath) for 6 h., then cooled to ambient temperature and stirred for an additional 12 h. The thick precipitate was filtered off and washed with ethanol. The filtrate was concentrated in vacuo and reconstituted in dichloromethane (20 ml), forming a small amount of a second precipitate which was filtered off. The filtrate was evaporated in vacuo and the resulting oil was dissolved in water (10 ml) and basified with 1N sodium hydroxide until pH=10. The aqueous layer was extracted with 20% isopropyl alcohol/chloroform (12×40 ml). The combined organic extracts were dried (K2CO3), filtered and the solvent evaporated in vacuo affording 0.42 g (63%) of (1,4-dioxa-8-aza-spiro[4.5]dec-7-yl)methylamine as an oil.
Name
2-(1,4-dioxa-8-aza-spiro[4.5]dec-7-ylmethyl)-isoindole-1,3-dione
Quantity
3.85 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Reactant of Route 2
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(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Reactant of Route 4
(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Reactant of Route 5
(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Reactant of Route 6
(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

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